2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-

Stereochemistry Coordination chemistry Cyclization kinetics

Researchers aiming to build antimalarial compound libraries often encounter synthetic failure when using the incorrect stereoisomer or aniline-based analogs. (2Z)-N-(4-Methoxyphenethyl)maleamic acid (CAS 646509-02-6) is the obligatory precursor for constructing tetracyclic pyrrolo-pyrazolo-quinoline scaffolds via catalyst-free 1,3-dipolar cycloaddition. - The (2Z)-configuration enables thermal cyclodehydration to N-(p-methoxyphenethyl)maleimide-a transformation geometrically impossible for the (2E)-isomer. - The 4-methoxyphenethyl linker provides essential conformational flexibility (6 rotatable bonds) for target-binding pharmacophore dimensions. - This compound ensures reproducible antimalarial lead generation; substituting with aniline-based analogs compromises both synthetic yields and biological assay validity.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 646509-02-6
Cat. No. B12604830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-
CAS646509-02-6
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C=CC(=O)O
InChIInChI=1S/C13H15NO4/c1-18-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)
InChIKeyZTFHOBZHPKDEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- (CAS 646509-02-6): Core Identity and Structural Classification


2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- (CAS 646509-02-6) is a maleamic acid derivative belonging to the α,β-unsaturated carboxylic acid class. It features a (2Z)-butenoic acid backbone bearing a 4-oxo group and an N-substituted amide side chain incorporating a 4-methoxyphenethylamine moiety. The compound has molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . Its physicochemical profile includes a calculated LogP of 1.835 and a topological polar surface area (PSA) of 79.12 Ų . The (2Z) configuration denotes the cis geometry about the α,β-double bond, distinguishing it stereochemically from the corresponding (2E) isomer. This compound serves as a versatile intermediate in the synthesis of fused N,N'-heterocyclic scaffolds with demonstrated antimalarial evaluation potential [1].

Why Generic Substitution Fails for (2Z)-4-[[2-(4-Methoxyphenyl)ethyl]amino]-4-oxobut-2-enoic Acid (CAS 646509-02-6) in Research Procurement


Substituting CAS 646509-02-6 with a generic maleamic acid or even a closely related analog (e.g., N-(4-methoxyphenyl)maleamic acid or the (2E)-isomer) is scientifically inadvisable because three structural features simultaneously govern its reactivity, biological recognition, and downstream synthetic utility. First, the (2Z)-stereochemistry locks the carboxyl and amide carbonyl groups into a cis orientation, which influences intramolecular hydrogen bonding, metal-chelation geometry, and cyclization kinetics in ways that the (2E)-isomer cannot replicate [1]. Second, the 4-methoxyphenethylamine side chain provides a longer, more flexible linker between the aromatic ring and the maleamic acid core compared to aniline-based analogs, altering conformational sampling and target-binding pharmacophore dimensions. Third, the para-methoxy substituent modulates the electron density of the aromatic ring and contributes a measurable LogP difference relative to the unsubstituted phenethyl analog, affecting both solubility and passive membrane permeability . These cumulative differences mean that biological assay results, synthetic yields, and physicochemical behavior obtained with one analog cannot be reliably extrapolated to CAS 646509-02-6—a critical consideration for reproducible research.

Quantitative Differentiation Evidence for (2Z)-4-[[2-(4-Methoxyphenyl)ethyl]amino]-4-oxobut-2-enoic Acid (CAS 646509-02-6) Against Closest Analogs


Stereochemical Configuration: (2Z) vs. (2E) Isomer Differentiation in Coordination Chemistry and Cyclization Reactivity

CAS 646509-02-6 is unequivocally assigned the (2Z)-configuration, meaning the carboxyl group and the amide carbonyl are cis-oriented across the α,β-double bond. In contrast, the (2E)-isomer places these groups in a trans arrangement. Published single-crystal X-ray diffraction data on the structurally analogous (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid confirm that the (E)-geometry directs the carboxylate O1 and amide O3 atoms into a specific coordination sphere, yielding a 5-coordinate distorted trigonal bipyramidal geometry when complexed with triorganotin(IV) moieties [1]. The (2Z)-isomer, with its cis-configured carbonyls, must adopt a fundamentally different coordination motif that alters metal-binding stoichiometry and stability constants. Additionally, the (2Z)-configuration is prerequisite for thermal cyclodehydration to the corresponding N-substituted maleimide; the (2E)-isomer (fumaric acid monoamide) does not undergo the same cyclization pathway due to geometric constraints [2].

Stereochemistry Coordination chemistry Cyclization kinetics

Lipophilicity (LogP) Comparison: 4-Methoxyphenethyl vs. Unsubstituted Phenethyl vs. 4-Methoxyphenyl (Aniline) Maleamic Acids

The calculated LogP of CAS 646509-02-6 is 1.835 . By comparison, the closest aniline-based analog, N-(4-methoxyphenyl)maleamic acid (CAS 24870-10-8), has a lower molecular weight (221.21 vs. 249.26) and an expectedly lower LogP due to the absence of the ethylene linker. The unsubstituted phenethyl analog, N-phenethylmaleamic acid (MW 219.24), lacks the para-methoxy group and would exhibit a LogP approximately 0.5–0.7 units lower based on the π-contribution of the –OCH₃ substituent. The 2-methyl-substituted analog (CAS 352681-95-9, MW 263.29) introduces additional steric bulk at the α-position, which may reduce conformational flexibility and alter target binding . CAS 646509-02-6 thus occupies a distinct physicochemical niche: sufficient lipophilicity for membrane permeability (LogP ~1.8) while retaining a PSA of 79.12 Ų that remains within drug-like limits (PSA < 140 Ų).

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility: Demonstrated Precursor for Fused N,N'-Heterocycles with Antimalarial Evaluation Potential

CAS 646509-02-6 has been explicitly documented as a reactant in a catalyst-free, additive-free 1,3-dipolar cycloaddition with quinolinium imides and maleimides to yield tetracyclic fused N,N'-heterocycles (10-benzoyl-8-(4-methoxyphenethyl)-9a,10-dihydro-6aH-pyrrolo[3′,4′:3,4]pyrazolo[1,5-a]quinoline-7,9(6bH,8H)-dione) [1]. The resulting heterocyclic products were evaluated for in vitro antiplasmodial activity, with this molecular class showing promise for malaria research [1]. The 4-methoxyphenethyl side chain is specifically required—substitution with a simple phenyl or aniline group would yield different cycloadduct regio- and stereochemistry. In contrast, N-(4-methoxyphenyl)maleamic acid (CAS 24870-10-8) lacks the ethylene spacer and would produce a structurally distinct, more rigid scaffold with potentially different biological activity.

Heterocyclic synthesis Antimalarial 1,3-Dipolar cycloaddition

Class-Level DNA Binding: Intercalative Mode Confirmed for Structurally Analogous 4-Oxobut-2-enoic Acid Ligands

Although direct DNA-binding data for CAS 646509-02-6 itself have not been published, a closely analogous compound—(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid—has been shown to bind DNA via an intercalative mode, as confirmed by UV-Visible spectroscopy and viscometry [1]. The intercalation was observed for both the free ligand and its triorganotin(IV) complexes. Importantly, the binding mode and affinity are sensitive to the stereochemistry (E vs. Z) and the nature of the amine substituent. The (2Z)-configuration of CAS 646509-02-6, combined with the extended phenethyl linker, is expected to alter the intercalation geometry and binding constant relative to the (2E)-aniline-based ligand. In silico SwissADME analysis further confirmed that compounds in this class obey drug-likeness rules [1], supporting their relevance for medicinal chemistry campaigns.

DNA binding Intercalation Spectroscopy

Class-Level Antitumor Chemosensitization: Methoxyphenyl Maleamic Acids Augment Cytotoxic Drug Activity In Vivo

Methoxyphenyl maleamic acid (MPMA), a structural analog differing from CAS 646509-02-6 only by the absence of the ethylene linker (aniline vs. phenethylamine), has demonstrated the ability to augment the antitumor activity of cytotoxic drugs in murine models. In combination with 5-fluorouracil (5-FU), MPMA enhanced anti-tumor efficacy against Ehrlich ascites carcinoma (EAC) and sarcoma 180 (S180) tumors compared to 5-FU alone [1]. MPMA also augmented activity against P388 leukemia [2]. The chemosensitization mechanism is linked to the maleamic acid scaffold, which serves as an intermediate for pyrrolidine-nitrogen mustard synthesis [1]. CAS 646509-02-6, with its extended phenethyl linker, represents a next-generation scaffold within this chemotype—offering greater conformational flexibility and distinct SAR opportunities compared to the aniline-based MPMA. Direct comparative in vivo data between CAS 646509-02-6 and MPMA are not yet available.

Chemosensitization Antitumor Combination chemotherapy

Molecular Flexibility: Rotatable Bond Count and Conformational Sampling Compared to Aniline-Based Analogs

CAS 646509-02-6 possesses 6 rotatable bonds, compared to 4 rotatable bonds for N-(4-methoxyphenyl)maleamic acid [1]. The two additional rotatable bonds originate from the ethylene (–CH₂–CH₂–) linker between the amide nitrogen and the 4-methoxyphenyl ring. This increased flexibility expands the conformational ensemble accessible to the molecule, which may be critical for induced-fit binding to protein targets or for adopting specific geometries required for intercalation between DNA base pairs. By contrast, the 2-methyl analog (CAS 352681-95-9) introduces steric hindrance near the α,β-unsaturated system that restricts rotation about the C2–C3 bond, potentially reducing the effective conformational space despite a similar rotatable bond count .

Conformational analysis Molecular flexibility Pharmacophore modeling

Validated Application Scenarios for (2Z)-4-[[2-(4-Methoxyphenyl)ethyl]amino]-4-oxobut-2-enoic Acid (CAS 646509-02-6)


Synthesis of Tetracyclic Fused N,N'-Heterocycles for Antimalarial Drug Discovery

CAS 646509-02-6 has been specifically utilized as a reactant in catalyst-free, additive-free 1,3-dipolar cycloaddition reactions to construct tetracyclic pyrrolo-pyrazolo-quinoline scaffolds [1]. These fused heterocycles were subsequently evaluated for in vitro antiplasmodial activity, positioning this compound as a strategic starting material for antimalarial lead generation. Researchers aiming to build compound libraries around this chemotype should prioritize CAS 646509-02-6 over aniline-based maleamic acids, as the phenethyl linker is integral to the final tetracyclic architecture and cannot be replicated by shorter or more rigid analogs. [1]

Precursor for N-(4-Methoxyphenethyl)maleimide Synthesis via Cyclodehydration

The (2Z)-configuration of CAS 646509-02-6 enables thermal cyclodehydration to N-(p-methoxyphenethyl)maleimide using acetic anhydride and sodium acetate [1]. The corresponding (2E)-isomer cannot undergo this transformation due to geometric constraints. For synthetic chemists requiring N-substituted maleimides with a 4-methoxyphenethyl substituent—useful as Michael acceptors, dienophiles, or cysteine-targeting warheads—CAS 646509-02-6 is the obligatory precursor. Purchasing the incorrect stereoisomer or an aniline-based analog will result in synthetic failure. [1]

Medicinal Chemistry Scaffold for DNA-Targeted Agent Development

Structural analogs within the 4-oxobut-2-enoic acid class have demonstrated intercalative DNA binding confirmed by UV-Visible spectroscopy and viscometry, along with drug-likeness compliance in SwissADME in silico evaluation [2]. CAS 646509-02-6 extends this chemotype with a distinctive (2Z)-phenethyl architecture that offers enhanced conformational flexibility (6 rotatable bonds) [1] compared to aniline-based analogs (4 rotatable bonds), potentially enabling improved induced-fit recognition of DNA or protein targets. Medicinal chemistry teams pursuing DNA-binding leads should select CAS 646509-02-6 to explore the underexplored phenethyl-maleamic acid SAR space. [1][2]

Chemosensitizer Research: Maleamic Acid Scaffold with Differentiated Linker Chemistry

The methoxyphenyl maleamic acid (MPMA) chemotype has validated in vivo antitumor chemosensitization activity when combined with 5-fluorouracil in murine EAC, S180, and P388 leukemia models [3][4]. CAS 646509-02-6 retains the core maleamic acid pharmacophore while incorporating an ethylene linker that differentiates it sterically, conformationally, and electronically from MPMA. This structural divergence is valuable for medicinal chemists seeking to explore linker-length SAR within the maleamic acid chemosensitizer class—potentially improving pharmacokinetics, target selectivity, or synthetic tractability for nitrogen mustard prodrug development. [3][4]

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